2-Hydroxy-3,4,5-trimethoxybenzoic acid
CAS No.: 39068-84-3
Cat. No.: VC14397176
Molecular Formula: C10H12O6
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39068-84-3 |
|---|---|
| Molecular Formula | C10H12O6 |
| Molecular Weight | 228.20 g/mol |
| IUPAC Name | 2-hydroxy-3,4,5-trimethoxybenzoic acid |
| Standard InChI | InChI=1S/C10H12O6/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4,11H,1-3H3,(H,12,13) |
| Standard InChI Key | MJZXQRQWAWCETQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is 2-hydroxy-3,4,5-trimethoxybenzoic acid, reflecting the positions of its functional groups on the aromatic ring . The hydroxyl group (-OH) occupies the 2-position, while methoxy groups (-OCH) are located at the 3-, 4-, and 5-positions. The carboxylic acid (-COOH) group is attached to the 1-position, completing the substitution pattern.
The molecular structure confers distinct electronic and steric properties. The electron-donating methoxy groups and electron-withdrawing carboxylic acid group create a polarized aromatic system, influencing reactivity and interactions with biological targets .
Physicochemical Properties
Experimental and Calculated Parameters
Key physicochemical properties of 2-hydroxy-3,4,5-trimethoxybenzoic acid include:
The compound’s moderate lipophilicity (LogP = 1.116) suggests balanced solubility in both aqueous and organic phases, a trait shared with other HBAs like gallic acid . Its high polar surface area, driven by the hydroxyl, methoxy, and carboxylic acid groups, indicates potential for hydrogen bonding and solubility in polar solvents .
Synthesis and Production
Historical and Modern Methods
The synthesis of 2-hydroxy-3,4,5-trimethoxybenzoic acid was first reported by Mayer and Fikentscher in 1956, though specific reaction conditions remain undocumented in accessible literature . A later method by Reinaud et al. (1990) involves selective methoxylation and hydroxylation steps on a pre-functionalized benzoic acid derivative .
Key Challenges in Synthesis
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Regioselectivity: Introducing methoxy groups at specific positions without over-functionalization requires careful control of reaction conditions.
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Demethylation Risks: As seen in related compounds like syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), harsh demethylation agents like hydrobromic acid can lead to decarboxylation or structural degradation .
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Purification: The presence of multiple methoxy groups complicates crystallization, necessitating techniques like recrystallization from water or ethanol to achieve >99% purity .
Analytical Characterization
Spectroscopic and Chromatographic Methods
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Mass Spectrometry (MS): The exact mass (228.06300 Da) and molecular formula () confirm the compound’s identity via high-resolution MS .
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Nuclear Magnetic Resonance (NMR): and NMR spectra would reveal distinct signals for the hydroxyl (δ ~12 ppm), methoxy (δ ~3.8–4.0 ppm), and carboxylic acid (δ ~170 ppm) groups.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is ideal for purity assessment, leveraging the compound’s aromatic chromophore .
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